![molecular formula C18H22ClN3O B6577728 1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea CAS No. 1207054-96-3](/img/structure/B6577728.png)

1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

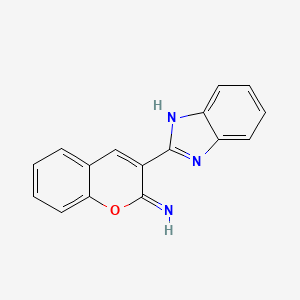

The compound “1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry. The molecule also contains a chlorophenyl group and a dimethylaminophenyl group, both of which are attached to the urea group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea group, the chlorophenyl group, and the dimethylaminophenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the urea group might suggest that this compound can form hydrogen bonds, which could influence its solubility in water .科学的研究の応用

Synthesis and Inhibitory Activity Against Human Soluble Epoxide Hydrolase (sEH)

The compound was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . Here’s why it’s relevant:

- Potent Inhibitors : 1,3-disubstituted ureas containing lipophilic moieties (such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl) are potent sEH inhibitors active in nanomolar concentrations .

Green Synthesis and Antimicrobial Activities

Another avenue of research involves the green synthesis of related compounds. For instance, a simple, convenient, and environmentally friendly synthesis of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl) piperazine derivatives has been explored. These derivatives exhibit antimicrobial activities .

Radical Approach for Alkene Hydromethylation

In a different context, the compound’s radical approach has been investigated for catalytic protodeboronation of alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

将来の方向性

The future directions for research on this compound would depend on its intended use. If it has potential therapeutic applications, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it has potential industrial applications, future research might focus on optimizing its synthesis and exploring its properties .

作用機序

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .

Pharmacokinetics

Its predicted properties include a boiling point of 354.9±27.0 °C, a density of 1.318±0.06 g/cm3, and a pKa of 13.89±0.70 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may induce conformational changes in its targets, leading to altered cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state, determined by its pKa and the environmental pH, can affect its absorption and distribution .

特性

IUPAC Name |

1-(3-chlorophenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-10-8-14(9-11-17)5-4-12-20-18(23)21-16-7-3-6-15(19)13-16/h3,6-11,13H,4-5,12H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZOPAKUAXMUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)

![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)

![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)

![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)

![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)

![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)